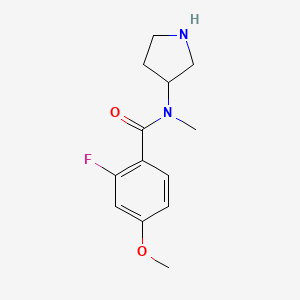![molecular formula C17H16FNO2 B6629742 4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide](/img/structure/B6629742.png)
4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FMI" and is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of anandamide, an endocannabinoid that plays a crucial role in regulating various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH by FMI can lead to an increase in anandamide levels, which has been shown to produce beneficial effects in various disease models.
作用機序
FMI works by inhibiting the enzyme 4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that binds to the CB1 and CB2 receptors in the body, producing various physiological effects. Inhibition of this compound by FMI leads to an increase in anandamide levels, which can activate the CB1 and CB2 receptors, producing beneficial effects in various disease models.
Biochemical and Physiological Effects:
FMI has been shown to produce various biochemical and physiological effects in animal models. It has been shown to increase anandamide levels in the brain and peripheral tissues, leading to activation of the CB1 and CB2 receptors. This activation has been shown to produce antinociceptive, anti-inflammatory, and antidepressant-like effects. FMI has also been shown to produce anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
One of the advantages of FMI is its specificity for 4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide inhibition. This specificity allows for the selective increase in anandamide levels without affecting other endocannabinoids or neurotransmitters. Additionally, FMI has been shown to have good pharmacokinetic properties, making it a suitable candidate for drug development. However, one of the limitations of FMI is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on FMI. One potential direction is the development of FMI as a pain medication. FMI has been shown to produce antinociceptive effects in animal models of pain, indicating its potential as a pain medication. Another potential direction is the development of FMI as an anti-inflammatory drug. FMI has been shown to produce anti-inflammatory effects in animal models of inflammation, suggesting its potential as an anti-inflammatory drug. Additionally, further research is needed to determine the safety and efficacy of FMI in humans.
合成法
The synthesis of FMI involves the reaction of 4-fluoro-3-methylbenzoic acid with (1R,2S)-2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide to produce the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to yield FMI.
科学的研究の応用
FMI has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to produce antinociceptive effects in animal models of pain, indicating its potential as a pain medication. FMI has also been shown to produce anti-inflammatory effects in animal models of inflammation, suggesting its potential as an anti-inflammatory drug. Additionally, FMI has been shown to produce antidepressant-like effects in animal models of depression, indicating its potential as an antidepressant medication.
特性
IUPAC Name |
4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-10-8-12(6-7-14(10)18)17(21)19-16-13-5-3-2-4-11(13)9-15(16)20/h2-8,15-16,20H,9H2,1H3,(H,19,21)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQROOKRRSRYHPT-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2C(CC3=CC=CC=C23)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)

![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B6629728.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)

![N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6629769.png)
![3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629775.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629778.png)
